molecular formula C15H15NO2 B067397 (R)-2-Amino-3-biphenyl-3-yl-propionic acid CAS No. 164172-95-6

(R)-2-Amino-3-biphenyl-3-yl-propionic acid

Cat. No. B067397
M. Wt: 241.28 g/mol
InChI Key: XXPHIHDDXCFWMS-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of biphenyl-based amino acids has been explored through various methods. For example, a study by Nesloney & Kelly (1996) incorporated biphenyl-based residues into water-soluble peptides to facilitate the formation of a monomeric β-hairpin-like structure in aqueous solution at elevated temperatures. Another approach by McConathy et al. (2010) involved the click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging, showcasing a synthetic route involving radiolabeling techniques (Nesloney & Kelly, 1996); (McConathy et al., 2010).

Molecular Structure Analysis

The molecular structure of biphenyl-based amino acids has been characterized using various spectroscopic methods. For instance, a detailed DFT zwitterion model aided by IR and Raman spectroscopy was presented for the vibrational and electronic structure analysis of a related compound, unnatural 3-amino-3-(4-fluorophenyl)propionic acid, which shares similarities with (R)-2-Amino-3-biphenyl-3-yl-propionic acid (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of (R)-2-Amino-3-biphenyl-3-yl-propionic acid derivatives have been explored in various studies. For example, Zhu et al. (1999) discussed the highly efficient asymmetric synthesis of beta-amino acid derivatives via rhodium-catalyzed hydrogenation, indicating the compound's reactivity and potential for enantioselective synthesis (Zhu et al., 1999).

Scientific Research Applications

Biocatalysis in Metabolite Synthesis

The application of biocatalysis in drug metabolism, specifically for the AMPA receptor potentiator LY451395, a biaryl-bis-sulfonamide, has been demonstrated. A microbial-based surrogate biocatalytic system was used to produce mammalian metabolites of LY451395 in significant amounts, enabling structural characterization by nuclear magnetic resonance spectroscopy. This biocatalytic approach supported full structure characterization of metabolites and provided analytical standards for monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).

Modified Amino Acids in Framework Construction

MOFs from Modified Aromatic Amino Acids

The study involves the rational design of metal-organic frameworks (MOFs) constructed from modified aromatic amino acids, such as 2-amino-3-(4-aminophenyl)-propionic acid (AAP). The research highlights how adjusting the "depth" and "width" of ligands can mediate the size and shape of grids in these 2D layers. These MOFs, owing to the inducement of chirality by the modified amino acids, are potential nonlinear optical (NLO) materials (Xie et al., 2007).

Chemical and Molecular Properties

Structural Analysis of Zwitterionic Compounds

The study presents the ab initio and DFT computed zwitterionic structures of 3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid. The research explores intra- and inter-H-bonds of the zwitterionic monomer and dimer structures, providing insight into the vibrational frequencies and electronic properties of the NH3+ and COO¯ moieties. This structural analysis aids in understanding the interactions and stability of such zwitterionic compounds (Pallavi & Tonannavar, 2020).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to explore the compound’s potential uses. This could include research into its biological activity, potential applications in material science, or its behavior under different conditions .

properties

IUPAC Name

(2R)-2-amino-3-(3-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPHIHDDXCFWMS-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-biphenyl-3-yl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.